molecular formula C15H19BrN4 B2778817 N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine CAS No. 2379970-97-3

N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine

Numéro de catalogue B2778817
Numéro CAS: 2379970-97-3
Poids moléculaire: 335.249
Clé InChI: GHZDEZNCHVBNCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine, also known as BRY, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. BRY is a selective inhibitor of the protein kinase CK2, which plays a critical role in a variety of cellular processes, including cell growth, proliferation, and survival.

Mécanisme D'action

N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine acts as a selective inhibitor of CK2, which is a serine/threonine protein kinase that plays a critical role in a variety of cellular processes. CK2 has been shown to regulate a variety of cellular functions, including cell growth, proliferation, and survival. N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine inhibits CK2 by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of CK2 substrates.
Biochemical and Physiological Effects:
N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine has been shown to have a variety of biochemical and physiological effects. In cancer cells, N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine has been shown to inhibit cell growth and induce apoptosis. In addition, N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine has been shown to inhibit the migration and invasion of cancer cells. N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine has also been shown to have potential applications in neurodegenerative diseases, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a critical role in the development of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine is its selectivity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. In addition, N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine has been shown to have potent inhibitory activity against CK2, which makes it a valuable tool for studying the biochemical and physiological effects of CK2 inhibition. One of the limitations of N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Orientations Futures

There are several potential future directions for research on N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine. Another area of research is the investigation of the potential therapeutic applications of N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine in various disease settings, including cancer and neurodegenerative diseases. Finally, further research is needed to elucidate the precise biochemical and physiological effects of N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine and its mechanism of action.

Méthodes De Synthèse

The synthesis of N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine involves several steps, starting with the reaction of 5-bromopyrimidine-2-carboxylic acid with N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine in the presence of a coupling agent such as EDC or HATU. The resulting intermediate is then treated with trifluoroacetic acid to remove the Boc protecting group, followed by reaction with N,N-dimethylformamide dimethyl acetal to yield the final product, N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine.

Applications De Recherche Scientifique

N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine has been shown to have potential applications in a variety of scientific research areas, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, CK2 has been identified as a potential therapeutic target due to its role in promoting cell survival and proliferation. N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. In addition, N'-(5-Bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine has been shown to have potential applications in neurodegenerative diseases such as Alzheimer's and Huntington's disease, as well as infectious diseases such as HIV and hepatitis C.

Propriétés

IUPAC Name

N'-(5-bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4/c1-11-4-6-12(7-5-11)14(20(2)3)10-19-15-17-8-13(16)9-18-15/h4-9,14H,10H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZDEZNCHVBNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC2=NC=C(C=N2)Br)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.